molecular formula C18H12N2Se B14375824 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile CAS No. 90714-78-6

3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile

Cat. No.: B14375824
CAS No.: 90714-78-6
M. Wt: 335.3 g/mol
InChI Key: IQFDGOFSSCAGFV-UHFFFAOYSA-N
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Description

3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile is an organic compound that features a unique combination of cyano, phenyl, and selanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile typically involves the reaction of 2-cyano-1-phenylethenyl halides with phenylselanyl compounds under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable compounds with desirable properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The cyano and selanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-ynenitrile: Lacks the selanyl group but has similar cyano and phenyl groups.

    2-Cyano-1-phenylethenyl halides: Precursors in the synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile.

    Selenophenes: Compounds containing a selenium atom in a five-membered aromatic ring, similar in terms of selenium chemistry.

Uniqueness

This compound is unique due to the presence of both cyano and selanyl groups in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90714-78-6

Molecular Formula

C18H12N2Se

Molecular Weight

335.3 g/mol

IUPAC Name

3-(2-cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C18H12N2Se/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-12H

InChI Key

IQFDGOFSSCAGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)[Se]C(=CC#N)C2=CC=CC=C2

Origin of Product

United States

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